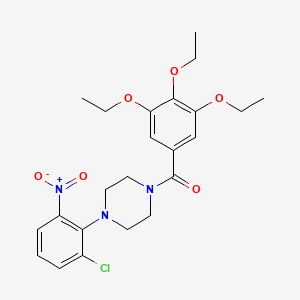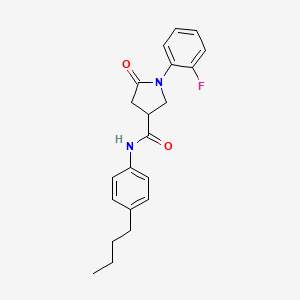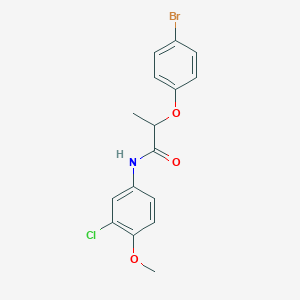![molecular formula C16H15BrN2O3 B4110880 4-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4110880.png)
4-{[2-(4-bromophenoxy)propanoyl]amino}benzamide
Vue d'ensemble
Description
4-{[2-(4-bromophenoxy)propanoyl]amino}benzamide, commonly known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPB is a small molecule with a molecular weight of 360.24 g/mol and a chemical formula of C16H15BrN2O3.
Mécanisme D'action
BPB exerts its effects through various mechanisms, depending on the target enzyme or receptor. In cancer cells, BPB inhibits the activity of HDAC, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. In neurons, BPB modulates the activity of the NMDA receptor by binding to a specific site on the receptor and enhancing its function. In T cells, BPB inhibits the activation of the protein kinase C (PKC) pathway, which is essential for T cell activation and proliferation.
Biochemical and Physiological Effects:
BPB has been shown to have various biochemical and physiological effects, depending on the target cell type and concentration. In cancer cells, BPB induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In neurons, BPB enhances synaptic plasticity and improves learning and memory processes. In T cells, BPB inhibits the production of cytokines and the activation of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
BPB has several advantages for lab experiments, including its small size, high solubility, and low toxicity. BPB can be easily synthesized in large quantities and can be used at concentrations ranging from micromolar to millimolar. However, BPB also has some limitations, including its potential off-target effects and the need for specific assays to detect its activity.
Orientations Futures
BPB has significant potential for future research, and several directions can be explored. One direction is the development of more potent and selective HDAC inhibitors based on the structure of BPB. Another direction is the investigation of the role of BPB in other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, the potential use of BPB as an immunosuppressive agent in autoimmune diseases can also be explored. Overall, BPB has significant potential for future research, and its various applications make it a promising compound for several fields.
Applications De Recherche Scientifique
BPB has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, BPB has been shown to inhibit the growth and proliferation of cancer cells by targeting the histone deacetylase (HDAC) enzyme. In neuroscience, BPB has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. In immunology, BPB has been shown to inhibit the activation of T cells, which play a crucial role in the immune response.
Propriétés
IUPAC Name |
4-[2-(4-bromophenoxy)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10(22-14-8-4-12(17)5-9-14)16(21)19-13-6-2-11(3-7-13)15(18)20/h2-10H,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGSEHQRQPLWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4110814.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4110820.png)




![N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4110850.png)
![N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4110866.png)


![3-chloro-4-ethoxy-N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4110888.png)
![ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4110895.png)